![molecular formula C13H13NO3 B3360452 4,5,6-trimethoxy-3H-indene-1-carbonitrile CAS No. 890309-52-1](/img/structure/B3360452.png)
4,5,6-trimethoxy-3H-indene-1-carbonitrile
Overview
Description
4,5,6-trimethoxy-3H-indene-1-carbonitrile is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound with a carbonitrile group attached to the indene ring. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Application in Solar Cells
The design of small molecules for solution-processable bulk-heterojunction solar cells incorporates elements like 4,5,6-trimethoxy-3H-indene-1-carbonitrile. Gupta et al. (2015) explored the use of such molecules, highlighting their significance in enhancing intramolecular charge transfer and reducing band gaps, which are crucial for improving solar cell efficiency (Gupta et al., 2015).
Role in Synthesis Processes
The molecule is involved in complex synthesis processes. Oshega et al. (2015) demonstrated its use in the synthesis of 3-cyano-4-methyl-2,6-dioxopyridine amino enones through a three-component condensation process (Oshega et al., 2015). Döpp et al. (2002) also highlighted its role in the formation of dicyanomethylene compounds, which are useful as cyanation reagents (Döpp et al., 2002).
In Molecular Structure Analysis
Jansone et al. (2007) conducted a study on the molecular and crystal structure of similar compounds, indicating the importance of these molecules in understanding the structural aspects of chemical compounds (Jansone et al., 2007).
Corrosion Inhibition
In the context of materials science, Quadri et al. (2021) explored the use of chromeno-carbonitriles, which are related to 4,5,6-trimethoxy-3H-indene-1-carbonitrile, as corrosion inhibitors for mild steel in acidic solutions. This highlights the potential application of such molecules in protecting metals against corrosion (Quadri et al., 2021).
Bioactivity and Medicinal Chemistry
In the field of medicinal chemistry, Gul et al. (2016) synthesized compounds containing 4,5,6-trimethoxy-3H-indene-1-carbonitrile and investigated their bioactivity, particularly as carbonic anhydrase inhibitors and for cytotoxic activities, highlighting their potential in pharmaceutical applications (Gul et al., 2016).
properties
IUPAC Name |
4,5,6-trimethoxy-3H-indene-1-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-15-11-6-10-8(7-14)4-5-9(10)12(16-2)13(11)17-3/h4,6H,5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWAQXOIIYPBIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2CC=C(C2=C1)C#N)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468087 | |
Record name | 4,5,6-trimethoxy-3H-indene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6-trimethoxy-3H-indene-1-carbonitrile | |
CAS RN |
890309-52-1 | |
Record name | 4,5,6-trimethoxy-3H-indene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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